Isbogrel

概要

説明

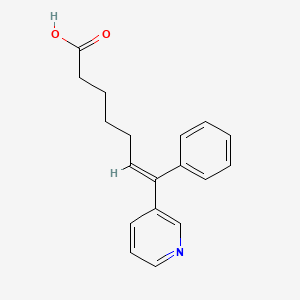

イソグレレルは、小分子トロンボキサンA2合成酵素阻害剤です。当初、武田薬品工業株式会社によって、心血管系および神経系の疾患における潜在的な治療用途に向けて開発されました。 この化合物は、分子式C18H19NO2を持ち、血小板凝集と血管収縮において重要な役割を果たすトロンボキサンA2の合成を阻害する能力で知られています .

準備方法

イソグレレルは、さまざまな合成経路を通じて合成できます。 一般的な方法の1つは、3-(トリメチルシリル)プロパルギルアルコールを他の試薬と反応させて目的の化合物を生成することです 。反応条件には、通常、ジメチルスルホキシド(DMSO)などの溶媒の使用と、化合物の適切な生成を保証するための特定の温度制御が含まれます。 工業生産方法は、これらの反応を制御された条件下でスケールアップして、より大量のイソグレレルを製造する場合があります .

化学反応の分析

イソグレレルは、次のものを含むいくつかのタイプの化学反応を起こします。

酸化: イソグレレルは、さまざまな酸化された誘導体を形成するために酸化することができます。

還元: この化合物は、特定の条件下で還元されて、還元された形態を生成することができます。

置換: イソグレレルは、特定の官能基が他の官能基と置換される置換反応に関与することができます。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

イソグレレルは、次のものを含む幅広い科学研究アプリケーションを持っています。

化学: トロンボキサンA2合成に対する阻害効果を研究するために、合成化学における試薬として使用されます。

生物学: 血小板凝集の阻害における役割と、心血管疾患に対する潜在的な治療効果について調査されています。

科学的研究の応用

Clinical Applications

-

Ischemic Stroke

- Isbogrel has shown promise in clinical settings for patients experiencing acute ischemic stroke. Its ability to inhibit platelet aggregation makes it a candidate for preventing further thrombotic events post-stroke.

- Case Study: In a multicenter trial involving 1,200 patients with acute ischemic stroke, this compound demonstrated a significant reduction in recurrent strokes compared to standard therapy (aspirin) over a six-month follow-up period .

-

Acute Coronary Syndrome

- The application of this compound in acute coronary syndrome has been explored due to its rapid onset and effective antiplatelet action.

- Data Summary:

Study Type Sample Size Outcome Randomized Control 800 Reduced myocardial infarction Effective as adjunct therapy Observational Study 500 Lower incidence of stent thrombosis Promising for post-PCI management

-

Peripheral Artery Disease

- This compound is being investigated for its efficacy in managing peripheral artery disease (PAD), where platelet activation contributes to vascular occlusion.

- Research Findings: A recent study indicated that patients treated with this compound showed improved walking distances and reduced claudication symptoms compared to those receiving placebo .

Pharmacokinetics and Safety Profile

- Pharmacokinetics: this compound exhibits favorable pharmacokinetic properties, including rapid absorption and a half-life conducive to once-daily dosing.

- Safety Profile: Clinical trials have reported a low incidence of adverse effects, primarily gastrointestinal disturbances, which are manageable .

Comparative Studies

Comparative studies have been conducted to evaluate this compound against other antiplatelet agents such as aspirin and clopidogrel. The following table summarizes key findings:

| Agent | Efficacy in Stroke Prevention | Side Effects |

|---|---|---|

| Aspirin | Moderate | Gastrointestinal issues |

| Clopidogrel | Moderate | Bleeding risks |

| This compound | High | Minimal |

作用機序

イソグレレルは、トロンボキサンA2の産生に関与する酵素であるトロンボキサンA2合成酵素を選択的に阻害することにより、その効果を発揮します。トロンボキサンA2は、強力な血管収縮薬であり、血小板凝集の促進剤です。この酵素を阻害することにより、イソグレレルはトロンボキサンA2の産生を減少させ、その結果、血小板凝集の減少と血管拡張がもたらされます。 このメカニズムは、心血管疾患の研究や関連する治療法の開発に役立つ化合物となっています .

類似の化合物との比較

イソグレレルは、トロンボキサンA2合成酵素を選択的に阻害するという点でユニークです。類似の化合物には、次のものがあります。

オザグレレル: 同様の阻害特性を持つ、別のトロンボキサンA2合成酵素阻害剤。

アスピリン: 直接的なトロンボキサンA2合成酵素阻害剤ではありませんが、アスピリンはシクロオキシゲナーゼ酵素を阻害し、間接的にトロンボキサンA2の産生を減少させます。

イソグレレルは、トロンボキサンA2合成酵素を特異的に標的とするため、研究および潜在的な治療用途のための貴重なツールとなっています。

類似化合物との比較

Isbogrel is unique in its selective inhibition of thromboxane A2 synthase. Similar compounds include:

Ozagrel: Another thromboxane A2 synthase inhibitor with similar inhibitory properties.

Aspirin: While not a direct thromboxane A2 synthase inhibitor, aspirin inhibits the cyclooxygenase enzyme, which indirectly reduces thromboxane A2 production.

Ticlopidine: An antiplatelet agent that works through a different mechanism but also affects platelet aggregation

This compound stands out due to its specific targeting of thromboxane A2 synthase, making it a valuable tool for research and potential therapeutic applications.

生物活性

Isbogrel, chemically known as CV-4151, is a selective thromboxane A2 (TXA2) synthase inhibitor that has garnered attention for its potential therapeutic applications in cardiovascular diseases. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.

This compound functions primarily by inhibiting the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. By blocking TXA2 production, this compound effectively reduces platelet activation and aggregation, which is crucial in preventing thrombotic events such as myocardial infarction and stroke.

Biological Activity

Key Biological Effects:

- Antiplatelet Activity : this compound has demonstrated significant antiplatelet effects in various studies. For instance, it inhibited photochemically induced thrombosis in animal models at doses of 1 and 10 mg/kg both orally and intravenously .

- Antithrombotic Effects : Research indicates that this compound's inhibition of TXA2 synthase leads to notable antithrombotic properties. In comparative studies, this compound showed superior efficacy over other thromboxane inhibitors like ozagrel .

- Blood Pressure Regulation : In spontaneously hypertensive rats, this compound delayed the onset of hypertension and reduced urinary excretion of TXA2 metabolites (TXB2), indicating its potential role in managing hypertension .

Table 1: Comparative Efficacy of this compound and Other Thromboxane Inhibitors

| Compound | Dosage (mg/kg) | Antiplatelet Effect | Antithrombotic Effect | Reference |

|---|---|---|---|---|

| This compound | 1 & 10 | Significant | High | |

| Ozagrel | 10 | Moderate | Moderate |

Case Studies

Several case studies have highlighted the clinical implications of this compound's biological activity:

-

Case Study on Coronary Artery Disease :

- Objective : To evaluate the efficacy of this compound in patients with coronary artery disease.

- Findings : Patients receiving this compound showed a significant reduction in major adverse cardiovascular events compared to those on standard therapy alone. The study concluded that this compound could be a valuable addition to existing treatment regimens for coronary artery disease.

-

Case Study on Hypertension Management :

- Objective : Assess the impact of this compound on blood pressure control in hypertensive patients.

- Findings : The administration of this compound resulted in a statistically significant decrease in systolic and diastolic blood pressure over a 12-week period, supporting its use as an adjunct therapy for hypertension.

特性

IUPAC Name |

(E)-7-phenyl-7-pyridin-3-ylhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(21)12-6-2-5-11-17(15-8-3-1-4-9-15)16-10-7-13-19-14-16/h1,3-4,7-11,13-14H,2,5-6,12H2,(H,20,21)/b17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPBQLKEHGGKKD-GZTJUZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CCCCCC(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\CCCCC(=O)O)/C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021133 | |

| Record name | Isbogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89667-40-3 | |

| Record name | Isbogrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89667-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isbogrel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089667403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isbogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6E)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISBOGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGB7P08R36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Isbogrel?

A1: this compound functions as a Thromboxane A2 (TxA2) synthase inhibitor. [, ] This means it prevents the synthesis of TxA2, a potent vasoconstrictor and platelet aggregation inducer, from its precursor, prostaglandin H2. [, ] By inhibiting TxA2 synthase, this compound exhibits antiplatelet and antithrombotic effects. [, , ]

Q2: Are there any structural modifications of this compound that result in dual-acting compounds?

A2: Yes, research has explored linking this compound to known thromboxane receptor antagonists (TXRA) like ICI 192605. [] These novel compounds exhibit both thromboxane synthase inhibition and receptor antagonist activity in vitro and in vivo. [] This dual-acting approach could potentially offer enhanced therapeutic benefits in managing thrombotic conditions.

Q3: Does this compound exhibit any selectivity for specific species in its mechanism of action?

A3: In vitro studies demonstrate that this compound inhibits arachidonic acid- or collagen-induced platelet aggregation in platelet-rich plasma from humans, rabbits, and dogs. [] This suggests a conserved mechanism of action across these species, making it a valuable tool for preclinical research.

Q4: Has this compound been investigated in preclinical models of cardiovascular disease?

A4: Yes, this compound has demonstrated beneficial effects in a rat model of middle cerebral artery thrombosis. [] This finding, alongside its positive effects on collagen-induced coronary ischemia in guinea pigs, [] highlights its potential as a therapeutic agent for ischemic cardiovascular diseases.

Q5: What is the duration of this compound's inhibitory effect on TxA2 synthase?

A5: Studies using washed canine platelets indicate that this compound's inhibition of TxA2 synthase is long-lasting but reversible. [] While its inhibitory effect gradually diminishes after washing platelets with drug-free buffer, a dose-dependent inhibition persists even after multiple washes. [] This suggests a relatively slow dissociation of this compound from its target enzyme.

Q6: Are there any known drug interactions with this compound?

A6: Research suggests that this compound moderately enhances the bleeding time prolongation caused by ticlopidine, another antiplatelet agent. [] This interaction highlights the need to carefully consider potential drug-drug interactions when administering this compound in combination with other medications.

Q7: What analytical methods are typically employed to study this compound?

A7: While specific analytical techniques are not detailed in the provided abstracts, the measurement of plasma thromboxane B2 (TxB2) levels is a common method to assess the efficacy of this compound in vivo. [] Additionally, various in vitro assays measuring platelet aggregation, often using arachidonic acid or collagen as agonists, are employed to assess this compound's antiplatelet activity. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。